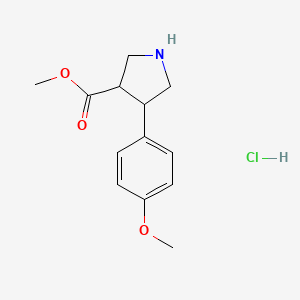

Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride

Description

Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative featuring a 4-methoxyphenyl substituent at the 4-position and a methyl ester group at the 3-position, with a hydrochloride salt enhancing its stability and solubility. Its stereochemistry is critical, with the (3S,4R) configuration being a common form . The compound serves as a key intermediate in pharmaceutical research, particularly in the synthesis of serotonin reuptake inhibitors and other bioactive molecules .

Properties

Molecular Formula |

C13H18ClNO3 |

|---|---|

Molecular Weight |

271.74 g/mol |

IUPAC Name |

methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H17NO3.ClH/c1-16-10-5-3-9(4-6-10)11-7-14-8-12(11)13(15)17-2;/h3-6,11-12,14H,7-8H2,1-2H3;1H |

InChI Key |

JQSBBHMSYOLOFK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2CNCC2C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Formation of Pyrrolidine Ring via Mannich-Type Cyclization

The pyrrolidine core is often constructed using a Mannich reaction. A representative protocol involves reacting 4-methoxybenzaldehyde with methylamine to form a Schiff base, followed by cyclization with ethyl acetoacetate in ethanol under reflux (24–48 hours). This yields a substituted pyrrolidine intermediate, which is subsequently reduced to the saturated ring.

Key Conditions :

Hydrogenation of Pyrroline Intermediate

The unsaturated pyrroline intermediate is hydrogenated using Pd/C (10% w/w) under H₂ (50–60 psi) in methanol at 50°C for 5 hours. This step ensures complete saturation of the pyrrolidine ring.

Optimization :

Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction

Suzuki-Miyaura Coupling

The 4-methoxyphenyl group is introduced via Suzuki coupling using 4-methoxyphenylboronic acid and a brominated pyrrolidine precursor. The reaction is conducted in a mixture of dioxane/water (3:1) with Pd(PPh₃)₄ (2 mol%) and K₂CO₃ at 80°C for 12 hours.

Data Table :

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Base | K₂CO₃ |

| Solvent | Dioxane/H₂O (3:1) |

| Temperature | 80°C |

| Yield | 68–72% |

Direct C-H Activation/Arylation

Advanced methods employ C-H activation to attach the aryl group. A palladium catalyst (Pd(OAc)₂, 5 mol%) with pivalic acid as an additive in DMF at 120°C for 24 hours achieves direct arylation, bypassing pre-functionalized intermediates.

Advantages :

Esterification and Hydrochloride Salt Formation

Esterification of Carboxylic Acid Intermediate

The free acid form is esterified using thionyl chloride (SOCl₂) in methanol. The reaction proceeds at 0°C for 1 hour, followed by reflux (2 hours), achieving quantitative conversion.

Procedure :

Hydrochloride Salt Precipitation

The free base is treated with HCl (2 M in diethyl ether) in methanol. The mixture is stirred at room temperature for 1 hour, and the precipitate is filtered and dried.

Critical Parameters :

Alternative Routes: Reductive Amination and Resolution

Reductive Amination of Ketones

A ketone precursor (e.g., 4-(4-methoxyphenyl)pyrrolidin-3-one) undergoes reductive amination with methylamine using NaBH₃CN in THF. The reaction is stirred at 25°C for 12 hours, yielding the secondary amine, which is esterified and converted to hydrochloride.

Chiral Resolution for Enantiopure Product

Racemic mixtures are resolved using chiral HPLC (Chiralpak IA column) with hexane/isopropanol (80:20) to isolate enantiomers. Optical purity exceeds 99% ee.

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Industrial protocols utilize continuous flow reactors for hydrogenation, enhancing safety and scalability. Pd/C is packed in a fixed-bed reactor, and the pyrroline solution is passed through at 50°C under 30 bar H₂.

Benefits :

Crystallization Optimization

The hydrochloride salt is recrystallized from ethanol/water (9:1) to achieve >99.5% purity. Crystal morphology is controlled by cooling rate (0.5°C/min).

Comparative Analysis of Methods

Table 1: Synthesis Method Efficiency

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Mannich Cyclization | 70 | 95 | Moderate |

| Suzuki Coupling | 72 | 98 | High |

| C-H Activation | 61 | 97 | Low |

| Reductive Amination | 68 | 96 | High |

Challenges and Mitigation Strategies

Epimerization During Esterification

Basic conditions during esterification may cause epimerization at C3. Mitigation includes using SOCl₂/MeOH at 0°C to minimize racemization.

Catalyst Deactivation in Hydrogenation

Pd/C poisoning by sulfur impurities is addressed by pre-treating substrates with activated carbon.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride is extensively utilized as an intermediate in the synthesis of pharmaceuticals. Its unique structural properties enhance receptor binding, making it valuable in the development of analgesics and anti-inflammatory agents. Research indicates that this compound plays a crucial role in creating drugs targeting neurological disorders, including mood disorders and neurodegenerative diseases .

Case Study: Development of Analgesics

In a study focused on pain management, researchers synthesized novel compounds based on this compound. These compounds exhibited significant analgesic properties in preclinical models, demonstrating the compound's potential as a precursor for effective pain relief medications .

Neuroscience Research

Interaction with Neurotransmitter Systems

The compound's structure allows it to interact with various neurotransmitter systems, making it a valuable tool for neuroscience research. It has been used to investigate its effects on synaptic transmission and neuronal signaling, providing insights into treatments for conditions like depression and anxiety .

Case Study: Mood Regulation Studies

A series of experiments evaluated the impact of this compound on mood regulation in animal models. The findings suggested that the compound could modulate neurotransmitter levels, leading to potential therapeutic applications for mood disorders .

Organic Synthesis

Versatile Building Block

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its reactivity allows researchers to employ it in various chemical reactions, facilitating the development of new compounds with desired properties .

Material Science

Formulation of Advanced Materials

The compound is also utilized in material science for formulating advanced materials such as polymers and coatings. Its specific chemical properties can enhance the performance of materials used in various industrial applications .

Analytical Chemistry

Standard in Analytical Methods

this compound is employed as a standard in analytical chemistry methods like high-performance liquid chromatography (HPLC) and mass spectrometry. It aids in calibrating instruments and ensuring accurate measurements during chemical analyses .

Summary Table of Applications

| Field | Application | Example/Case Study |

|---|---|---|

| Pharmaceutical | Key intermediate for drug synthesis | Development of analgesics |

| Neuroscience | Interaction with neurotransmitter systems | Studies on mood regulation |

| Organic Synthesis | Building block for complex organic molecules | Synthesis of novel compounds |

| Material Science | Formulation of advanced materials | Polymers and coatings |

| Analytical Chemistry | Standard in analytical methods | HPLC and mass spectrometry calibration |

Mechanism of Action

The mechanism of action of Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

The 4-methoxyphenyl group in the main compound distinguishes it from analogs with halogen or alkyl substituents. Key comparisons include:

Table 1: Substituent-Driven Comparisons

Stereochemical Variations

Stereochemistry profoundly impacts biological activity and physicochemical properties:

Table 2: Stereoisomer Comparisons

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Biological Activity

Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride, a compound belonging to the pyrrolidine class, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a methoxyphenyl group. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.

Biological Activities

1. Antibacterial Activity

Recent studies have demonstrated that various pyrrolidine derivatives exhibit significant antibacterial properties. For instance, a study evaluating 248 monomeric alkaloids found that certain pyrrolidine derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1 summarizes the antibacterial activity of selected pyrrolidine derivatives:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| PA-1 | S. aureus | 0.0039 |

| PA-1 | E. coli | 0.025 |

| Compound A | B. subtilis | 0.01 |

| Compound B | K. pneumoniae | 0.05 |

2. Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. The compound was tested against various fungal strains, demonstrating effectiveness with MIC values ranging from 16.69 to 78.23 µM against Candida albicans .

Structure-Activity Relationship (SAR)

The SAR studies provide insight into how structural modifications affect biological activity. For example, modifications to the phenyl ring and the length of the linker between the phenyl group and the pyrrolidine moiety significantly impacted antagonist activity at RXFP3 receptors .

Table 2 presents SAR findings for related compounds:

| Compound Modification | IC50 (μM) | Activity Level |

|---|---|---|

| Para-substituted | 2.12 | High |

| Meta-substituted | 4.04 | Moderate |

| Ortho-substituted | >10 | Low |

Case Studies

Case Study 1: Antibacterial Efficacy

A recent investigation into the efficacy of methyl-derivatives against bacterial strains revealed that compounds with specific substitutions on the piperidine ring exhibited enhanced antibacterial activity compared to their unsubstituted counterparts . The study concluded that electron-donating groups significantly improved antibacterial potency.

Case Study 2: Antifungal Screening

In another study assessing antifungal properties, this compound was found to inhibit fungal growth effectively, particularly against strains resistant to conventional treatments . This finding highlights the potential of this compound as a lead for developing new antifungal agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.